

# SER-252 compared to other apomorphine delivery systems

Author: BenchChem Technical Support Team. Date: December 2025



A Comparative Guide to SER-252 and Other Apomorphine Delivery Systems for Parkinson's Disease

#### Introduction

Apomorphine, a potent dopamine agonist, is a cornerstone in the management of motor fluctuations ("off" episodes) in patients with advanced Parkinson's disease.[1][2] Its efficacy is comparable to levodopa, with the significant advantage of a more rapid onset of action.[3] However, due to extensive first-pass hepatic metabolism, oral administration is not viable, necessitating alternative delivery systems.[3][4] Over the years, several delivery technologies have been developed to optimize apomorphine therapy, ranging from intermittent injections to continuous infusions. This guide provides a detailed comparison of Serina Therapeutics' investigational SER-252 against established apomorphine delivery systems, with a focus on their performance, underlying experimental data, and administration methodologies.

## **Overview of Apomorphine Delivery Systems**

The primary challenge in apomorphine therapy is to maintain consistent plasma concentrations to achieve continuous dopaminergic stimulation (CDS), which is believed to reduce the severity of levodopa-related motor complications.[5][6] The evolution of delivery systems reflects the ongoing effort to move from intermittent "rescue" therapies to more continuous and patient-friendly options.

#### **SER-252 (POZ-apomorphine)**



SER-252 is an investigational drug candidate being developed by Serina Therapeutics.[7] It is designed to provide continuous dopaminergic stimulation through a twice-weekly subcutaneous injection.[7][8] This is achieved by utilizing the proprietary POZ Platform™, which involves conjugating apomorphine to a poly(2-oxazoline) polymer.[5][7] This conjugation allows for a sustained release of the drug, aiming to keep patients within the therapeutic window for longer periods.[7]

Preclinical studies have suggested a favorable safety profile and the ability to achieve continuous drug delivery with weekly subcutaneous injections.[9] SER-252 is intended to be self-administered using the enFuse<sup>™</sup> wearable drug delivery platform, which is designed for patient comfort and convenience.[5][6] The enFuse<sup>™</sup> system is anticipated to be worn for only 10 to 20 minutes twice a week.[7] Phase 1 clinical trials are expected to begin in the second half of 2025.[6]

#### **Subcutaneous Injections (Intermittent)**

Intermittent subcutaneous injections of apomorphine are used as a "rescue" therapy for "off" episodes.[2][10] They are administered using a multi-dose pen device, such as the APO-go® Pen.[2] This method provides rapid relief from motor symptoms, with an onset of action within 7-10 minutes.[1] However, the effect is short-lived, lasting approximately 45-60 minutes, which may necessitate multiple daily injections.[1][4]

#### **Subcutaneous Infusion (Continuous)**

Continuous subcutaneous apomorphine infusion (CSAI) is intended for patients with intractable motor fluctuations who require frequent intermittent injections.[2][10] This method uses a portable infusion pump to deliver apomorphine continuously throughout the day, providing a more stable plasma concentration and aiming for continuous dopaminergic stimulation.[1][11] Clinical studies have shown that CSAI can significantly reduce daily "off" time.[12][13]

#### **Sublingual Film (Kynmobi®)**

Kynmobi® is an apomorphine sublingual film approved for the acute, intermittent treatment of "off" episodes.[14] It is the first sublingual therapy for this indication and can be used up to five times a day.[14] The film is placed under the tongue, providing a non-invasive alternative to injections. Clinical trials have demonstrated significant improvements in motor symptoms within 15 to 30 minutes of administration.[14][15]



### **Data Presentation: Comparative Performance**

The following tables summarize the key characteristics and performance metrics of the different apomorphine delivery systems based on available data.

Table 1: General Characteristics of Apomorphine Delivery Systems

| Feature                 | SER-252                                     | Subcutaneous<br>Injection<br>(Intermittent) | Subcutaneous<br>Infusion<br>(Continuous) | Sublingual<br>Film<br>(Kynmobi®)  |
|-------------------------|---------------------------------------------|---------------------------------------------|------------------------------------------|-----------------------------------|
| Administration<br>Route | Subcutaneous                                | Subcutaneous                                | Subcutaneous                             | Sublingual                        |
| Dosing<br>Frequency     | Twice weekly[7]                             | As needed (up to 5-9 times/day)[4] [14]     | Continuous infusion over waking day[16]  | As needed (up to 5 times/day)[14] |
| Delivery Device         | enFuse™<br>wearable<br>platform[5]          | Multi-dose pen injector[2]                  | Portable infusion pump[11]               | Bilayer film<br>strip[17]         |
| Therapeutic<br>Strategy | Continuous Dopaminergic Stimulation[5]      | Intermittent<br>Rescue                      | Continuous Dopaminergic Stimulation[1]   | Intermittent<br>Rescue            |
| Development<br>Stage    | Phase 1 trials<br>planned for H2<br>2025[6] | Marketed                                    | Marketed                                 | Marketed                          |

Table 2: Pharmacokinetic and Efficacy Data



| Parameter                | SER-252                              | Subcutaneous<br>Injection<br>(Intermittent) | Subcutaneous<br>Infusion<br>(Continuous)       | Sublingual<br>Film<br>(Kynmobi®)                |
|--------------------------|--------------------------------------|---------------------------------------------|------------------------------------------------|-------------------------------------------------|
| Bioavailability          | N/A (preclinical)                    | Nearly 100%[3]<br>[18]                      | Nearly 100%[18]                                | ~18% relative to subcutaneous injection[19][20] |
| Time to Onset of Action  | N/A (designed for continuous effect) | 7-10 minutes[1]                             | N/A (continuous effect)                        | 15-30<br>minutes[14][15]                        |
| Duration of Effect       | Sustained<br>release over<br>days[7] | 45-60 minutes[1]                            | Continuous<br>throughout<br>infusion           | Approximately 50 minutes[21]                    |
| Reduction in "Off" Time  | N/A (preclinical)                    | N/A (rescue<br>therapy)                     | ~2.5 hours/day<br>reduction vs.<br>placebo[12] | N/A (rescue<br>therapy)                         |
| Key Clinical<br>Endpoint | N/A                                  | Improvement in MDS-UPDRS Part III score[22] | Reduction in daily "off" time[13]              | Improvement in MDS-UPDRS Part III score[14]     |

Table 3: Common Adverse Events



| Adverse Event                                 | SER-252                                | Subcutaneous<br>Injection<br>(Intermittent) | Subcutaneous<br>Infusion<br>(Continuous) | Sublingual<br>Film<br>(Kynmobi®)                                 |
|-----------------------------------------------|----------------------------------------|---------------------------------------------|------------------------------------------|------------------------------------------------------------------|
| Nausea/Vomiting                               | N/A (preclinical)                      | Common, often requires anti-<br>emetics[4]  | Common, often requires anti-emetics[10]  | Nausea (27-<br>28%)[15][23]                                      |
| Injection/Applicat<br>ion Site<br>Reactions   | Designed to minimize skin reactions[6] | Common                                      | Infusion site<br>nodules (>50%)<br>[13]  | Oral/pharyngeal<br>soft tissue<br>swelling and pain<br>(13%)[23] |
| Dizziness/Somno<br>lence                      | N/A (preclinical)                      | Somnolence<br>(35%)[24]                     | Common[1]                                | Dizziness (11%),<br>Somnolence<br>(11%)[15]                      |
| Dyskinesia                                    | N/A (preclinical)                      | Can occur (35%) [24]                        | Can occur                                | Can occur[25]                                                    |
| Hallucinations/Ps<br>ychotic-like<br>Behavior | N/A (preclinical)                      | Can occur[22]                               | Can occur[10]                            | 6% of patients[23]                                               |

### **Experimental Protocols**

Detailed methodologies for the clinical evaluation of apomorphine delivery systems are crucial for interpreting the resulting data. Below are representative protocols for pivotal studies of marketed products. As SER-252 has not yet entered human trials, a specific protocol is not available.

# Protocol for a Phase 3, Randomized, Double-Blind, Placebo-Controlled Study of Continuous Subcutaneous Apomorphine Infusion (e.g., TOLEDO study)

 Objective: To evaluate the efficacy and safety of continuous subcutaneous apomorphine infusion in reducing "off" time in Parkinson's disease patients with persistent motor fluctuations.[13]



- Study Design: A multicenter, double-blind, randomized, placebo-controlled trial with a 12-week treatment period, followed by a 52-week open-label extension phase.[13]
- Patient Population: Patients with Parkinson's disease experiencing motor fluctuations despite optimized oral levodopa and other therapies.[13]
- Intervention: Patients are randomized to receive either continuous subcutaneous apomorphine infusion or a placebo infusion.[12]
- Primary Endpoint: Change from baseline in daily "off" time at week 12, as recorded in patient diaries.[13]
- Secondary Endpoints: Changes in "on" time without troublesome dyskinesia, MDS-UPDRS scores, and patient-reported outcomes.[13]
- Safety Assessments: Monitoring of adverse events, particularly infusion site reactions, and vital signs.[13]

# Protocol for a Phase 3, Randomized, Double-Blind, Placebo-Controlled Study of Sublingual Apomorphine Film (e.g., KYNMOBI® pivotal trial)

- Objective: To assess the efficacy and safety of sublingual apomorphine film for the ondemand treatment of "off" episodes in Parkinson's disease.[14]
- Study Design: A randomized, double-blind, placebo-controlled study with a titration phase to determine the optimal dose, followed by a 12-week maintenance phase.
- Patient Population: Patients with Parkinson's disease experiencing "off" episodes.[14]
- Intervention: During the maintenance phase, patients self-administer their assigned dose of sublingual apomorphine film or placebo at the onset of an "off" episode.[23]
- Primary Endpoint: Change from pre-dose in the MDS-UPDRS Part III score at 30 minutes post-dose at week 12.[14]



- Secondary Endpoints: Percentage of patients with a patient-rated full "on" response within 30 minutes, and safety and tolerability.[14]
- Safety Assessments: Monitoring of adverse events, with a focus on oral mucosal irritation, nausea, and somnolence.[23]

# Visualizations Apomorphine Signaling Pathway









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Apomorphine for Parkinson's Disease: Efficacy and Safety of Current and New Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aporegistry.org [aporegistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Challenges and trends in apomorphine drug delivery systems for the treatment of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. POZ-apomorphine(Serina Therapeutics) Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 6. trial.medpath.com [trial.medpath.com]
- 7. serinatx.com [serinatx.com]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 10. gloshospitals.nhs.uk [gloshospitals.nhs.uk]
- 11. Parkinson's disease. Infusion pump and apomorphine therapy [canespa.it]
- 12. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 13. mdsabstracts.org [mdsabstracts.org]
- 14. pharmacytimes.com [pharmacytimes.com]
- 15. neurologylive.com [neurologylive.com]
- 16. Comparison of Continuous and Pulsatile Apomorphine in Parkinson's Disease | National Institute of Neurological Disorders and Stroke [ninds.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. Peripheral pharmacokinetics of apomorphine in humans PubMed [pubmed.ncbi.nlm.nih.gov]



- 19. Population pharmacokinetic analysis of apomorphine sublingual film or subcutaneous apomorphine in healthy subjects and patients with Parkinson's disease PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. A double-blind, placebo-controlled study of intranasal apomorphine spray as a rescue agent for off-states in Parkinson's disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Intermittent Subcutaneous Injections of Apomorphine in Parkinson's Disease PMC [pmc.ncbi.nlm.nih.gov]
- 23. accessdata.fda.gov [accessdata.fda.gov]
- 24. focusonneurology.com [focusonneurology.com]
- 25. Long Term Safety and Efficacy of Sublingual Apomorphine for Parkinson Disease -Practical Neurology [practicalneurology.com]
- To cite this document: BenchChem. [SER-252 compared to other apomorphine delivery systems]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1679993#ser-252-compared-to-other-apomorphinedelivery-systems]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com